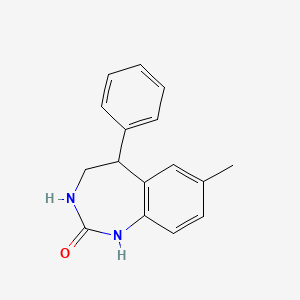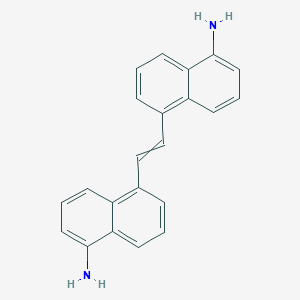
Benzamide, N-(((4-(cyanophenyl)amino)carbonyl)-2,6-difluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluorobenzoyl)-3-[4-cyanophenyl]urea is a chemical compound known for its applications in various scientific fields It is characterized by the presence of a difluorobenzoyl group and a cyanophenyl group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorobenzoyl)-3-[4-cyanophenyl]urea typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-cyanophenylurea. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. The product is then purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 1-(2,6-Difluorobenzoyl)-3-[4-cyanophenyl]urea follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The purification process may involve additional steps such as column chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Difluorobenzoyl)-3-[4-cyanophenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
1-(2,6-Difluorobenzoyl)-3-[4-cyanophenyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Difluorobenzoyl)-3-[4-cyanophenyl]urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Chlorophenyl)-N’-(2,6-difluorobenzoyl)urea: Similar structure but with a chlorophenyl group instead of a cyanophenyl group.
N-(4-Methylphenyl)-N’-(2,6-difluorobenzoyl)urea: Similar structure but with a methylphenyl group instead of a cyanophenyl group.
Uniqueness
1-(2,6-Difluorobenzoyl)-3-[4-cyanophenyl]urea is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for specific research applications and industrial uses.
Propiedades
Número CAS |
90593-78-5 |
|---|---|
Fórmula molecular |
C15H9F2N3O2 |
Peso molecular |
301.25 g/mol |
Nombre IUPAC |
N-[(4-cyanophenyl)carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C15H9F2N3O2/c16-11-2-1-3-12(17)13(11)14(21)20-15(22)19-10-6-4-9(8-18)5-7-10/h1-7H,(H2,19,20,21,22) |
Clave InChI |
WVZKBVDRPBIKII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea](/img/structure/B14366864.png)

![2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14366872.png)
![N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14366876.png)
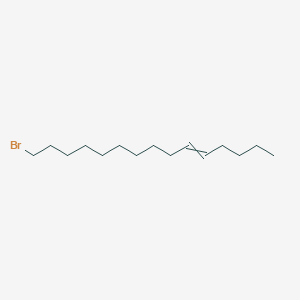
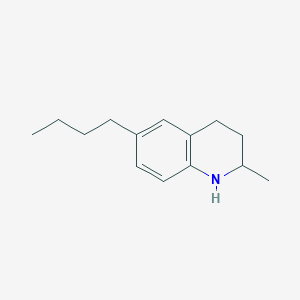

![([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone](/img/structure/B14366902.png)
![2-[Dibromo(phenyl)methyl]benzonitrile](/img/structure/B14366914.png)
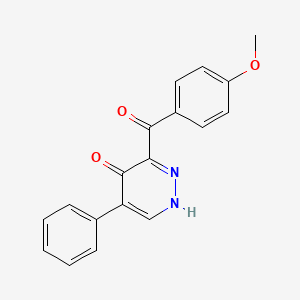
![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)
